O-ベンジルヒドロキシルアミン塩酸塩

概要

説明

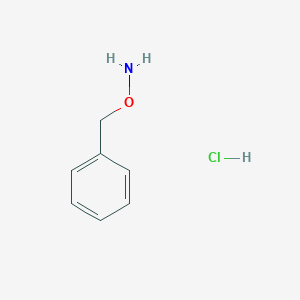

O-ベンジルヒドロキシルアミン(塩酸塩): は、分子式がC7H10ClNOである化学化合物です。有機合成において広く使用され、化学、生物学、医学などさまざまな分野で応用されています。 この化合物は、塩酸塩の形で安定しているため、取り扱いと保管が容易です .

科学的研究の応用

Chemistry:

Synthesis of Hydroxylamines and Hydroxyamates: Used as a reagent in the preparation of these compounds, which are important intermediates in organic synthesis.

Formation of Nitrones: Utilized in the formation of nitrones from carbonyl compounds, which are then used in cycloaddition reactions.

Biology and Medicine:

Tuberculosis Treatment: Early studies indicated its potential in treating tuberculosis by reducing cholesterol levels in the blood.

Biochemical Research: Used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry:

Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates and active ingredients.

Agrochemicals: Used in the production of agrochemical compounds.

作用機序

メカニズム: O-ベンジルヒドロキシルアミン(塩酸塩)は、主に求核剤および還元剤として作用する能力によって効果を発揮します。 求電子中心に電子を供与し、さまざまな化学変換を促進することができます .

分子標的および経路:

カルボニル化合物: アルデヒドやケトンのカルボニル基を標的とし、ヒドロキシルアミンに還元します。

類似化合物の比較

類似化合物:

O-フェニルヒドロキシルアミン: 構造は似ていますが、ベンジル基の代わりにフェニル基を持っています。

O-メトキシベンジルヒドロキシルアミン: ベンジル環にメトキシ基が含まれており、反応性と溶解性が変化します.

独自性:

安定性: O-ベンジルヒドロキシルアミン(塩酸塩)は、他のヒドロキシルアミンと比較して、塩酸塩の形でより安定しています。

生化学分析

Biochemical Properties

O-Benzylhydroxylamine hydrochloride plays a significant role in biochemical reactions. It is used for the synthesis of hydroxylamine and hydroxylamine reagents

Cellular Effects

It is known that the compound can effectively treat tuberculosis when dissolved in bovine serum, and it can also reduce cholesterol levels in the blood

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

準備方法

合成経路と反応条件:

工業生産方法: 工業生産では、通常、同様の合成経路が採用されますが、規模が大きく、収率と純度が最適化されています。 連続フロー反応器や高度な精製技術を使用することで、商業用途に適した高品質の製品が得られます .

化学反応の分析

反応の種類:

一般的な試薬と条件:

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

溶媒: メタノール、ジメチルスルホキシド(DMSO)。

触媒: パラジウムやニッケルなどの遷移金属触媒。

主要な生成物:

ヒドロキシルアミン: カルボニル化合物の還元から生成されます。

ニトロン: 酸化剤の存在下でカルボニル化合物との反応から生成されます.

科学研究の応用

化学:

ヒドロキシルアミンおよびヒドロキサミドの合成: これらの化合物の調製において試薬として使用され、有機合成における重要な中間体です.

生物学および医学:

産業:

医薬品: さまざまな医薬中間体や有効成分の合成に使用されています.

農薬: 農薬の製造に使用されています.

類似化合物との比較

O-Phenylhydroxylamine: Similar in structure but with a phenyl group instead of a benzyl group.

O-Methoxybenzylhydroxylamine: Contains a methoxy group on the benzyl ring, altering its reactivity and solubility.

Uniqueness:

Stability: O-Benzylhydroxylamine (hydrochloride) is more stable in its hydrochloride form compared to other hydroxylamines.

Versatility: It is widely used in various synthetic applications due to its ability to form stable intermediates and products.

生物活性

O-Benzylhydroxylamine hydrochloride (OBHA) is a compound that has garnered attention due to its diverse biological activities, particularly its role as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme implicated in immune regulation and cancer progression. This article delves into the biological activity of OBHA, summarizing key findings from various studies, including structure-activity relationships, molecular properties, and potential therapeutic applications.

OBHA acts primarily as a potent inhibitor of IDO1, which is involved in the catabolism of tryptophan and is associated with immune suppression in cancer and chronic infections. The compound has demonstrated an IC50 value of approximately 0.90 μM, indicating strong inhibitory potential against IDO1. Structure-activity relationship studies have shown that modifications to the OBHA structure can enhance its inhibitory potency, particularly through halogen substitutions on the aromatic ring .

Table 1: Structure-Activity Relationship of O-Benzylhydroxylamine Derivatives

| Compound | IC50 (μM) | Notable Modifications |

|---|---|---|

| O-Benzylhydroxylamine | 0.90 | None |

| Halogenated derivatives | <0.90 | Substituted at meta position |

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of OBHA and its derivatives. A study synthesized various oxime derivatives from OBHA and assessed their activity against β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an important target for antibiotic development. Among the synthesized compounds, several exhibited significant antimicrobial activity, suggesting that OBHA can be a valuable scaffold for developing new antibiotics .

3. QSAR Studies and Biological Importance

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to evaluate the biological importance of OBHA in treating fungal infections. These studies utilized molecular spectroscopic tools to analyze structural characteristics and electronic properties, confirming that OBHA adheres to Lipinski's rule of five, which predicts good oral bioavailability . The logP value for OBHA was found to be 1.28, indicating favorable lipophilicity for drug absorption.

Table 2: Lipinski's Rule Compliance for O-Benzylhydroxylamine

| Property | Value | Compliance |

|---|---|---|

| Molecular Weight | 159.61 g/mol | Yes |

| LogP | 1.28 | Yes |

| Hydrogen Bond Donors | 2 | Yes |

| Hydrogen Bond Acceptors | 1 | Yes |

Case Study: Inhibition of IDO1

In a study focusing on the inhibition of IDO1 by OBHA, researchers demonstrated that halogen substitutions significantly improved the binding affinity and potency of the compound. The study highlighted the importance of specific interactions between the compound and active site residues in IDO1, contributing to its effectiveness as an immunomodulatory agent .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of OBHA-derived compounds against various bacterial strains. Results indicated that certain derivatives exhibited potent activity against resistant strains, showcasing the potential for developing novel therapeutic agents based on OBHA .

5. Conclusion

O-Benzylhydroxylamine hydrochloride is a compound with significant biological activity, particularly in inhibiting IDO1 and exhibiting antimicrobial properties. Its structural versatility allows for modifications that enhance its therapeutic potential. Continued research into its mechanisms and applications could lead to innovative treatments for cancer and infectious diseases.

特性

IUPAC Name |

O-benzylhydroxylamine;hydron;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDZPXNVHXJHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1=CC=C(C=C1)CON.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2687-43-6 | |

| Record name | O-Benzylhydroxylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。